3-(Cyclopentylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(Cyclopentylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound with a complex structure It features a pyrrolidine-2,5-dione core, substituted with a cyclopentylamino group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the cyclopentylamino and 4-methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
3-(Cyclopentylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(Cyclopentylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohexylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione
- 3-(Cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione
- 3-(Cyclobutylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione
Uniqueness
Compared to similar compounds, 3-(Cyclopentylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione may exhibit unique properties due to the specific size and shape of the cyclopentyl group. This can influence its binding affinity to molecular targets and its overall biological activity.
Properties
IUPAC Name |
3-(cyclopentylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-6-8-13(9-7-11)18-15(19)10-14(16(18)20)17-12-4-2-3-5-12/h6-9,12,14,17H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUIWTPZPJYFOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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